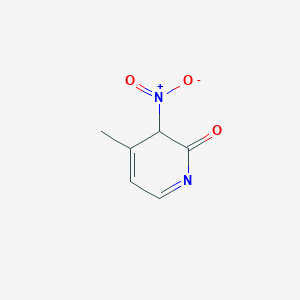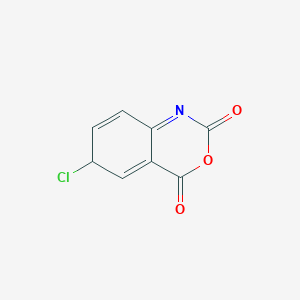
4-oxo-4aH-quinazoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-oxo-4aH-quinazolina-2-carboxílico es un compuesto heterocíclico que pertenece a la familia de las quinazolinas. Las quinazolinas son conocidas por sus diversas actividades biológicas y son ampliamente estudiadas en química medicinal. Este compuesto presenta un núcleo de quinazolina con un grupo ácido carboxílico en la posición 2 y un grupo cetónico en la posición 4.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 4-oxo-4aH-quinazolina-2-carboxílico se puede lograr a través de varios métodos. Un enfoque común implica la ciclización de derivados del ácido antranílico con formamida o sus derivados en condiciones ácidas o básicas. Otro método incluye el uso de reacciones asistidas por microondas, que han demostrado mejorar los rendimientos y reducir los tiempos de reacción .
Métodos de Producción Industrial
La producción industrial de derivados de quinazolina a menudo emplea la síntesis asistida por microondas debido a su eficiencia y escalabilidad. Este método permite la producción rápida de grandes cantidades del compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 4-oxo-4aH-quinazolina-2-carboxílico experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinazolina.
Reducción: Las reacciones de reducción pueden convertir el grupo cetónico en un grupo hidroxilo, formando derivados de 4-hidroxiquinazolina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan típicamente agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen N-óxidos de quinazolina, derivados de 4-hidroxiquinazolina y diversas quinazolinas sustituidas con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El ácido 4-oxo-4aH-quinazolina-2-carboxílico tiene numerosas aplicaciones en investigación científica:
Química: Sirve como bloque de construcción para la síntesis de derivados de quinazolina más complejos.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y antagonistas de receptores.
Medicina: Los derivados de quinazolina han mostrado potencial como agentes anticancerígenos, antivirales y antibacterianos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como precursor para diversos productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción del ácido 4-oxo-4aH-quinazolina-2-carboxílico involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o a sitios alostéricos, bloqueando así el acceso al sustrato. En las vías mediadas por receptores, puede actuar como antagonista, impidiendo la unión de ligandos naturales y modulando las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos Similares
4-hidroxiquinazolina: Similar en estructura pero con un grupo hidroxilo en lugar de un grupo cetónico.
2-fenilquinazolina: Presenta un grupo fenilo en la posición 2 en lugar de un grupo ácido carboxílico.
N-óxidos de quinazolina: Derivados oxidados de quinazolina con un grupo funcional N-óxido
Singularidad
El ácido 4-oxo-4aH-quinazolina-2-carboxílico es único debido a sus grupos funcionales específicos, que confieren reactividad química y actividad biológica distintas. La presencia de un grupo cetónico y un grupo ácido carboxílico permite diversas modificaciones químicas e interacciones con objetivos biológicos, convirtiéndolo en un compuesto valioso en química medicinal .
Propiedades
Fórmula molecular |
C9H6N2O3 |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
4-oxo-4aH-quinazoline-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-7(11-8)9(13)14/h1-5H,(H,13,14) |
Clave InChI |
IGXLLVZLJICZMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C(=NC(=NC2=O)C(=O)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



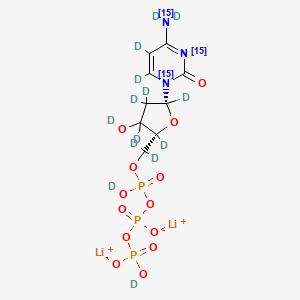

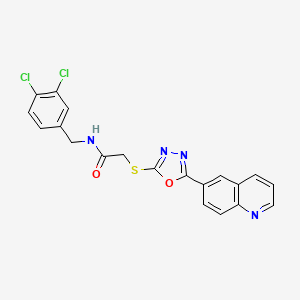




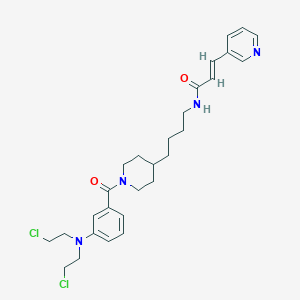
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,2,2,2-tetradeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12366072.png)
![(6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid](/img/structure/B12366077.png)
![2-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B12366078.png)
